![molecular formula C16H19BrClNO B3107374 [2-(4-Chlorophenyl)ethyl](2-methoxybenzyl)amine hydrobromide CAS No. 1609407-73-9](/img/structure/B3107374.png)
[2-(4-Chlorophenyl)ethyl](2-methoxybenzyl)amine hydrobromide
Overview
Description
“2-(4-Chlorophenyl)ethylamine hydrobromide” is a chemical compound with the CAS Number: 1609406-45-2 . It has a molecular weight of 356.69 . The IUPAC name for this compound is 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine hydrobromide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H18ClNO.BrH/c1-19-16-8-4-14(5-9-16)12-18-11-10-13-2-6-15(17)7-3-13;/h2-9,18H,10-12H2,1H3;1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound is stored at room temperature .Scientific Research Applications
Molecular Structure and Bonding Characteristics
Research has explored the structural properties of related compounds to “2-(4-Chlorophenyl)ethylamine hydrobromide”. For example, in a study examining a similar molecule, the interactions and bonding characteristics between different groups within the molecule were analyzed, providing insights into its molecular structure and stability (Butcher et al., 2007).
Synthesis and Characterization
The synthesis and characterization of compounds structurally similar to “2-(4-Chlorophenyl)ethylamine hydrobromide” have been reported. For instance, studies have been conducted on the synthesis of related N4O3 amine phenol ligands and their complexes, which offer valuable information for understanding the synthetic routes and characteristics of similar compounds (Liu et al., 1993).
Catalytic and Chemical Reactions
Research involving the use of related compounds in catalytic and chemical reactions has been conducted. For example, the electrophilic amination of catecholboronate esters, which are intermediates in the synthesis of compounds like “2-(4-Chlorophenyl)ethylamine hydrobromide”, has been studied. This research provides insights into the reaction mechanisms and potential applications of these compounds in various chemical processes (Knight et al., 1997).
Potential Pharmacological Applications
There have been studies exploring the potential pharmacological applications of compounds structurally similar to “2-(4-Chlorophenyl)ethylamine hydrobromide”. For instance, research on the synthesis of 1,2,4‐triazole derivatives and their biological activities, including anti-lipase and anti-urease effects, provides valuable insights into the potential therapeutic applications of these compounds (Bekircan et al., 2014).
Applications in Biochemical Studies
Studies involving the use of similar compounds in biochemical and enzymatic processes have been conducted. For instance, research on amino-acid 4-methoxybenzyl esters and their role in various biochemical reactions can provide insights into the utility of compounds like “2-(4-Chlorophenyl)ethylamine hydrobromide” in biochemistry (Stelakatos & Argyropoulos, 1970).
Ligand Chemistry and Coordination Complexes
Research on ligand chemistry, particularly involving amine-phenol ligands similar to “2-(4-Chlorophenyl)ethylamine hydrobromide”, has been explored. Studies in this area include the synthesis and characterization of coordination complexes, providing insights into the potential applications of these compounds in coordination chemistry and materials science (Liu et al., 1993).
Nucleic Acid Chemistry
The role of similar compounds in nucleic acid chemistry has been investigated. For instance, research on the synthesis of oligoribonucleotides using 4-methoxybenzyl groups, which are structurally related to “2-(4-Chlorophenyl)ethylamine hydrobromide”, sheds light on their potential applications in nucleic acid synthesis and manipulation (Takaku & Kamaike, 1982).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]ethanamine;hydrobromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO.BrH/c1-19-16-5-3-2-4-14(16)12-18-11-10-13-6-8-15(17)9-7-13;/h2-9,18H,10-12H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAQHFSDYASAJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCCC2=CC=C(C=C2)Cl.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Chlorophenyl)ethyl](2-methoxybenzyl)amine hydrobromide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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